1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride
Description
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride (molecular formula: C₉H₁₄ClNO₂, molecular weight: 203.67 g/mol) is a spirocyclic compound characterized by a fused oxazole and piperidine ring system . This scaffold has garnered attention in medicinal chemistry due to its structural versatility, enabling diverse functionalization for drug discovery. The compound is commercially available from global suppliers, with significant production hubs in China, the U.S., and Europe, and is typically offered in industrial-grade purity (≥99%) under certifications such as ISO and REACH .
Key applications include:
- FFA1/GPR40 Agonists: Derivatives of this spirocyclic core have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes mellitus (T2DM). Structural modifications, such as lipophilic or polar appendages, modulate receptor activation .
- Antibacterial Agents: Spirocyclic derivatives of ciprofloxacin incorporating this scaffold exhibit selective activity against Acinetobacter baumannii and Bacillus cereus .
- Antituberculosis Agents: Derivatives targeting the M.
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undec-2-en-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h1,6,10H,2-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJZZRVRKHKYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various spirocyclic compounds with potential drug-like properties.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. One of the primary targets is the MmpL3 protein of Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of the bacterium. By inhibiting the MmpL3 protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Heteroatoms: Smaller spirocycles (e.g., 4.5-membered) reduce molecular weight but may limit steric compatibility with biological targets.
- Substituent Effects: Lipophilic groups (e.g., benzyl) on the 1-oxa-9-azaspiro[5.5]undecane core enhance FFA1 agonist potency (EC₅₀ = nanomolar range), while polar groups (e.g., pyrazine) retain activity in the low-micromolar range .
Pharmacological Activity Comparison
FFA1 Agonist Activity
Derivatives of 1-oxa-9-azaspiro[5.5]undecane were compared to clinical candidates and other spirocyclic analogs (Table 2).
Key Findings :
Antibacterial Activity
Spirocyclic ciprofloxacin derivatives were tested against bacterial strains (Table 3).
Key Findings :
- Spirocyclic derivatives show narrowed activity but superior potency against specific pathogens, suggesting target-specific interactions .
Biological Activity
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride is a heterocyclic compound notable for its spirocyclic structure, which includes nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and in the treatment of tuberculosis. This article delves into the biological activity of this compound, discussing its mechanisms of action, synthesis, and relevant research findings.
Molecular Formula: C₁₃H₁₅ClN₂O
Molecular Weight: 256.73 g/mol
CAS Number: 2138197-74-5
Structural Characteristics
This compound features a unique spirocyclic framework that contributes to its biological activity. The presence of the nitrogen atom in its structure allows for diverse interactions with biological targets, particularly proteins involved in cellular signaling pathways.
Protein Kinase Inhibition
Research indicates that this compound acts as a selective inhibitor of various protein kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. Inhibition of these kinases can lead to therapeutic effects against diseases like cancer.
The mechanism by which this compound inhibits protein kinases involves binding to the ATP-binding site, thereby preventing phosphorylation events critical for kinase activity. Studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding affinities and interaction dynamics with specific kinases.
Antituberculosis Activity
Recent studies have explored the antituberculosis potential of this compound, particularly against the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the bacterium's survival, making it a promising target for drug development.
Case Study: Synthesis and Activity
A notable study published in August 2024 focused on synthesizing derivatives of this compound to optimize antituberculosis activity. The results demonstrated that certain derivatives exhibited significant activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis, surpassing the efficacy of standard comparator drugs .
| Compound Name | Activity Against M. tuberculosis | Comparison to Standard Drug |
|---|---|---|
| This compound | High | Superior |
| Comparator Drug | Moderate | Baseline |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including Prins cyclization reactions and heteroaryl substitutions. These methods are critical for producing compounds with desired biological activities.
Synthetic Route Overview
- Prins Cyclization: A key reaction used to construct the spirocyclic scaffold.
- Heteroaryl Substitution: Modifications that enhance biological activity through structural diversity.
Q & A
Q. What are the established synthetic methodologies for 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : Ring-closing metathesis using Grubbs catalyst (e.g., reaction with tert-butyl peroxide in dichloromethane) to form intermediate spirocyclic structures .
- Step 2 : Hydrogenation of intermediates using Pd/C catalyst in methanol to yield free amines .
- Step 3 : Final treatment with hydrochloric acid in dichloromethane to obtain the hydrochloride salt . Purity (≥95%) is ensured via chromatography and recrystallization .
Q. How is structural characterization and purity validation performed for this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm spirocyclic backbone and substituent positions (e.g., δ 2.01–2.48 ppm for CH groups; δ 76.85 ppm for spiro carbon) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.0 [M+H]) and fragmentation patterns verify molecular weight .
- Chromatography : TLC and HPLC monitor reaction progress and purity .
Advanced Research Questions
Q. What mechanisms underlie its antitubercular activity, and how are they experimentally validated?
The compound targets the Mycobacterium tuberculosis MmpL3 protein, a transporter critical for mycolic acid biosynthesis. Methodologies include:
- Minimum Inhibitory Concentration (MIC) Assays : Evaluated against drug-sensitive (H37Rv) and multidrug-resistant strains .
- Molecular Docking : Computational models (e.g., AutoDock Vina) optimize binding to MmpL3's active site, showing hydrogen bonding with residues like Thr843 and hydrophobic interactions with Phe260 .
- Comparative Studies : Derivatives with 4-tert-butylbenzyl substituents exhibit enhanced MIC values (e.g., 0.12 µg/mL vs. 0.5 µg/mL for parent compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
